molecular formula C24H40ClN3 B2490588 4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride CAS No. 334974-30-0

4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride

Cat. No. B2490588
CAS RN: 334974-30-0
M. Wt: 406.06
InChI Key: VDHFXOIQDLZRAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the acylation of diarylmethylpiperazine with indolyl-acetyl chloride derivatives, as demonstrated in the preparation of 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives, which showed moderate-to-potent anticancer activities (Jiang, Xu, & Wu, 2016). This methodology could potentially be adapted for the synthesis of "4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride" by adjusting the alkyl chain length on the piperazine moiety.

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as bis[(2S,4S)-4-(2-hydroxyethyl)-2-methylpiperazine-1,4-diium] di-μ-chlorido-bis[trichloridocadmium(II)], reveals a complex three-dimensional hydrogen-bonded network, indicating potential stability and interaction patterns of "4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride" (Rong, 2011).

Chemical Reactions and Properties

Chemical reactions involving indole and piperazine derivatives often lead to compounds with significant biological activity, such as sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site, showcasing the versatility and potential pharmacological applications of these frameworks (Perregaard, Moltzen, Meier, & Sanchez, 1995).

Physical Properties Analysis

The physical properties of piperazine and indole derivatives, such as solubility and melting points, can be inferred from studies on similar compounds, which highlight the influence of substituents on these properties. For instance, the synthesis and characterization of 1,4-disulfopiperazine-1,4-diium chloride and its efficacy as an ionic catalyst suggest that the physical properties of "4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride" could be tailored for specific applications (Koodehi, Shirini, & Goli-Jolodar, 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be analyzed through the synthesis and application of derivatives, indicating the potential for "4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride" to participate in a variety of chemical reactions and applications. The preparation and application of piperazine derivatives as catalysts underscore the chemical versatility of these compounds (Koodehi, Shirini, & Goli-Jolodar, 2017).

Scientific Research Applications

Anticancer Activity

Compounds related to 4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride have been explored for their anticancer activities. Studies have synthesized derivatives that exhibited moderate to potent antiproliferative activities against various cancer cell lines, such as Hela, A-549, and ECA-109, in vitro (Jiang, Xu, & Wu, 2016).

Structural Analysis and Synthesis

Research has focused on the structural analysis and synthesis of compounds structurally similar to 4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride. For example, studies on enrofloxacin hydrochloride dihydrate reveal detailed structural information, highlighting the importance of piperazine rings and their conformations (Miranda-Calderón et al., 2014).

Ligand Binding and Sigma Receptors

Research has also been conducted on the binding affinities of indole derivatives, similar to 4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride, for sigma receptors. Such studies are essential for understanding the potential therapeutic applications of these compounds (Perregaard, Moltzen, Meier, & Sanchez, 1995).

DNA Interaction

Some research has been focused on compounds like 4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride for their potential to bind to DNA. This includes studies on the synthesis and evaluation of such compounds as DNA ligands, offering insights into their potential biological applications (Clark, Kelly, Martin, White, & Lobachevsky, 1998).

properties

IUPAC Name

4-(4-dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-17-26-18-20-27(21-19-26)24-14-12-13-23-22(24)15-16-25-23;/h12-16,25H,2-11,17-21H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHFXOIQDLZRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[NH+]1CCN(CC1)C2=CC=CC3=C2C=CN3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 132286745

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